molecular formula C16H17BrO6 B1195666 6-Bromo-2-naphthyl-alpha-D-glucopyranoside CAS No. 25696-57-5

6-Bromo-2-naphthyl-alpha-D-glucopyranoside

Cat. No.: B1195666
CAS No.: 25696-57-5
M. Wt: 385.21 g/mol
InChI Key: NLRXQZJJCPRATR-YZDRTPDPSA-N
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Description

6-Bromo-2-naphthyl-alpha-D-glucopyranoside is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, substituted with a bromine atom at the 6th position and a glucopyranoside moiety at the alpha position. This compound is often used in biochemical research due to its ability to act as a substrate for specific enzymes.

Mechanism of Action

Target of Action

The primary target of 6-Bromo-2-naphthyl alpha-D-glucopyranoside is β-glycosidases . These are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars.

Mode of Action

6-Bromo-2-naphthyl alpha-D-glucopyranoside interacts with its target, β-glycosidases, by serving as a substrate . The enzyme catalyzes the hydrolysis of the glycosidic bond in the compound, leading to a change in its structure.

Result of Action

Upon hydrolysis by β-glycosidases, 6-Bromo-2-naphthyl alpha-D-glucopyranoside forms an insoluble colored product . This property makes it useful in assays for β-glycosidases activity, where the formation of the colored product can be visually detected.

Biochemical Analysis

Biochemical Properties

6-Bromo-2-naphthyl alpha-D-glucopyranoside serves as a substrate for alpha-glucosidases, enzymes that catalyze the hydrolysis of alpha-glucosidic linkages in carbohydrates. When 6-Bromo-2-naphthyl alpha-D-glucopyranoside is hydrolyzed by alpha-glucosidases, it releases 6-bromo-2-naphthol, which can be detected due to its distinct color. This property makes 6-Bromo-2-naphthyl alpha-D-glucopyranoside a valuable tool for detecting and quantifying alpha-glucosidase activity in various biological samples .

Cellular Effects

6-Bromo-2-naphthyl alpha-D-glucopyranoside influences cellular processes by serving as a substrate for alpha-glucosidases. The hydrolysis of 6-Bromo-2-naphthyl alpha-D-glucopyranoside results in the production of 6-bromo-2-naphthol, which can affect cellular metabolism and signaling pathways. The presence of 6-Bromo-2-naphthyl alpha-D-glucopyranoside in cells can lead to changes in gene expression and enzyme activity, impacting overall cell function .

Molecular Mechanism

The molecular mechanism of 6-Bromo-2-naphthyl alpha-D-glucopyranoside involves its interaction with alpha-glucosidases. Upon binding to the active site of the enzyme, 6-Bromo-2-naphthyl alpha-D-glucopyranoside undergoes hydrolysis, resulting in the release of 6-bromo-2-naphthol and glucose. This reaction is facilitated by the catalytic residues of the enzyme, which stabilize the transition state and promote the cleavage of the glycosidic bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-naphthyl alpha-D-glucopyranoside can vary over time. The stability of 6-Bromo-2-naphthyl alpha-D-glucopyranoside is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 6-Bromo-2-naphthyl alpha-D-glucopyranoside may degrade, leading to a decrease in its effectiveness as a substrate. Long-term studies have shown that the hydrolysis of 6-Bromo-2-naphthyl alpha-D-glucopyranoside can result in sustained changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 6-Bromo-2-naphthyl alpha-D-glucopyranoside in animal models are dose-dependent. At low doses, 6-Bromo-2-naphthyl alpha-D-glucopyranoside can effectively serve as a substrate for alpha-glucosidases without causing significant toxicity. At higher doses, 6-Bromo-2-naphthyl alpha-D-glucopyranoside may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Studies have shown that there is a threshold dose above which the adverse effects of 6-Bromo-2-naphthyl alpha-D-glucopyranoside become more pronounced .

Metabolic Pathways

6-Bromo-2-naphthyl alpha-D-glucopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with alpha-glucosidases, leading to the hydrolysis of the glycosidic bond and the release of glucose and 6-bromo-2-naphthol. This reaction can influence metabolic flux and alter the levels of metabolites in the cell. The presence of 6-Bromo-2-naphthyl alpha-D-glucopyranoside can also affect the activity of other enzymes and cofactors involved in carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, 6-Bromo-2-naphthyl alpha-D-glucopyranoside is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 6-Bromo-2-naphthyl alpha-D-glucopyranoside within specific cellular compartments can influence its activity and effectiveness as a substrate. Studies have shown that 6-Bromo-2-naphthyl alpha-D-glucopyranoside can be localized in areas with high alpha-glucosidase activity .

Subcellular Localization

The subcellular localization of 6-Bromo-2-naphthyl alpha-D-glucopyranoside is influenced by targeting signals and post-translational modifications. It is often directed to compartments where alpha-glucosidases are active, such as the lysosomes and endoplasmic reticulum. The localization of 6-Bromo-2-naphthyl alpha-D-glucopyranoside within these compartments can enhance its interaction with alpha-glucosidases and improve its effectiveness as a substrate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-naphthyl-alpha-D-glucopyranoside typically involves the bromination of 2-naphthol followed by glycosylation. The bromination step introduces a bromine atom at the 6th position of the naphthalene ring. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The glycosylation step involves the reaction of the brominated naphthol with a glucosyl donor, such as alpha-D-glucopyranosyl bromide, in the presence of a catalyst like silver carbonate or silver oxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-naphthyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:

    Hydrolysis: The glucopyranoside moiety can be hydrolyzed under acidic or enzymatic conditions to yield 6-Bromo-2-naphthol and glucose.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions, although these are less common for this compound.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using specific glycosidases.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

    Hydrolysis: 6-Bromo-2-naphthol and glucose.

    Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-naphthyl-alpha-D-glucopyranoside is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-naphthyl-beta-D-glucopyranoside: Similar structure but with a beta configuration of the glucopyranoside moiety.

    2-Naphthyl-alpha-D-glucopyranoside: Lacks the bromine substitution.

    4-Nitrophenyl-alpha-D-glucopyranoside: Contains a nitrophenyl group instead of a naphthyl group.

Uniqueness

6-Bromo-2-naphthyl-alpha-D-glucopyranoside is unique due to its specific substitution pattern and configuration, which confer distinct biochemical properties. Its bromine atom and alpha configuration make it a valuable tool for studying enzyme specificity and for developing enzyme inhibitors.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRXQZJJCPRATR-LJIZCISZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265697
Record name 6-Bromo-2-naphthalenyl α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25696-57-5
Record name 6-Bromo-2-naphthalenyl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25696-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-naphthalenyl α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-naphthyl α-D-glucopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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